molecular formula C22H24N4O5S B6548019 methyl 4-(2-{[1,3-dimethyl-2,4-dioxo-6-(propan-2-yl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl]sulfanyl}acetamido)benzoate CAS No. 946376-70-1

methyl 4-(2-{[1,3-dimethyl-2,4-dioxo-6-(propan-2-yl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl]sulfanyl}acetamido)benzoate

Cat. No.: B6548019
CAS No.: 946376-70-1
M. Wt: 456.5 g/mol
InChI Key: QTMOJQFYQPNKNV-UHFFFAOYSA-N
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Description

Methyl 4-(2-{[1,3-dimethyl-2,4-dioxo-6-(propan-2-yl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl]sulfanyl}acetamido)benzoate is a structurally complex small molecule featuring a pyrido[2,3-d]pyrimidine core fused with a bicyclic system. Key substituents include:

  • 1,3-Dimethyl groups at positions 1 and 3 of the pyrimidine ring.
  • 6-(Propan-2-yl) substituent enhancing lipophilicity.
  • Sulfanylacetamido linker connecting the pyrido-pyrimidine moiety to a methyl 4-aminobenzoate group.

Synthetic routes likely involve coupling reactions (e.g., amide bond formation) and sulfanyl group introduction, as seen in analogous compounds .

Properties

IUPAC Name

methyl 4-[[2-(1,3-dimethyl-2,4-dioxo-6-propan-2-ylpyrido[2,3-d]pyrimidin-5-yl)sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O5S/c1-12(2)15-10-23-19-17(20(28)26(4)22(30)25(19)3)18(15)32-11-16(27)24-14-8-6-13(7-9-14)21(29)31-5/h6-10,12H,11H2,1-5H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTMOJQFYQPNKNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CN=C2C(=C1SCC(=O)NC3=CC=C(C=C3)C(=O)OC)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound methyl 4-(2-{[1,3-dimethyl-2,4-dioxo-6-(propan-2-yl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl]sulfanyl}acetamido)benzoate , identified by its CAS Number 946376-70-1 , is a pyridopyrimidine derivative with potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Molecular Characteristics

  • Molecular Formula : C22H24N4O5S
  • Molecular Weight : 456.5148 g/mol
  • SMILES Representation : COC(=O)c1ccc(cc1)NC(=O)CSc1c(cnc2c1c(=O)n(C)c(=O)n2C)C(C)C

Structural Insights

The compound features a complex structure that includes a pyridopyrimidine core which is known for its biological activity against various targets, particularly in cancer therapy.

The primary biological activity of this compound is attributed to its inhibition of dihydrofolate reductase (DHFR) . DHFR plays a crucial role in the folate metabolism pathway by catalyzing the conversion of dihydrofolate to tetrahydrofolate, which is essential for DNA synthesis and repair. Inhibition of this enzyme disrupts nucleotide synthesis, leading to reduced cell proliferation and potential apoptosis in rapidly dividing cells such as cancer cells .

Therapeutic Potential

Research indicates that derivatives of pyridopyrimidines have shown promise in treating various conditions:

  • Cancer : Compounds similar to methyl 4-(2-{...}) have demonstrated significant anti-cancer properties. For instance, piritrexim (a related compound) has been effective against melanoma and urothelial cancer by inhibiting DHFR and affecting tumor growth .
  • Autoimmune Diseases : The inhibition of DHFR is also relevant in the treatment of autoimmune diseases such as rheumatoid arthritis and psoriasis due to its impact on immune cell proliferation .

Case Studies

StudyFindings
Fayad et al. (2019)Identified novel anticancer compounds through drug library screening; highlighted the importance of pyridopyrimidine derivatives in oncology .
PMC8949896 (2022)Discussed the high-affinity inhibition of DHFR by pyridopyrimidine derivatives leading to significant reductions in cancer cell viability .

Safety and Toxicology

While methyl 4-(2-{...}) exhibits promising therapeutic effects, safety profiles must be evaluated. Compounds that inhibit DHFR can lead to side effects due to their impact on normal cellular functions. Monitoring for potential toxicities associated with prolonged use is essential.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional distinctions between the target compound and related derivatives:

Compound Core Structure Key Substituents Functional Implications
Target Compound Pyrido[2,3-d]pyrimidine 1,3-Dimethyl; 6-isopropyl; sulfanylacetamido-methyl benzoate Enhanced lipophilicity (isopropyl); fused ring system may improve target binding stability.
4-[(2-{[4-Amino-5-(4-chlorophenyl)-6-ethylpyrimidin-2-yl]sulfanyl}acetamido)methyl]benzoate Pyrimidine 4-Amino; 5-(4-chlorophenyl); 6-ethyl Chlorophenyl group increases electrophilicity; ethyl group reduces steric hindrance.
Methyl 4-((2-methyl-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)methyl)benzoate Pyrido-indole 2-Methyl; dihydroindole Planar indole system may enhance π-π stacking; reduced hydrogen-bonding capacity.
Methyl 4-((2-(tert-butyl)-6-((2,4,6-trioxotetrahydro-pyrimidin-5(2H)-ylidene)methyl)phenoxy)methyl)benzoate Trioxo-tetrahydropyrimidinylidene tert-Butyl; trioxo group; phenoxy linker Trioxo group increases polarity; tert-butyl enhances steric bulk and metabolic stability.
2-((4-(N-(Pyrimidin-2-yl)sulfamoyl)phenyl)amino)-7H-pyrrolo[2,3-d]pyrimidine Pyrrolo[2,3-d]pyrimidine Sulfamoylphenyl; pyrimidin-2-yl Sulfamoyl group improves solubility; pyrrolo-pyrimidine core offers distinct ring puckering.

Key Findings:

Core Heterocycle Differences :

  • The target’s pyrido[2,3-d]pyrimidine core (fused bicyclic system) provides rigidity and planar geometry, favoring interactions with flat binding pockets (e.g., kinase ATP sites) .
  • In contrast, pyrrolo[2,3-d]pyrimidine (e.g., ) introduces a five-membered ring, altering electronic distribution and steric accessibility.

2,4-Dioxo groups in the target compound enable strong hydrogen bonding, unlike the trioxo-tetrahydropyrimidinylidene in , which may form weaker, delocalized interactions.

Linker and Functional Groups: The sulfanylacetamido linker in the target compound balances flexibility and stability, whereas phenoxy linkers (e.g., ) introduce conformational constraints. Methyl benzoate termini (common in ) serve as ester prodrugs, enhancing oral bioavailability through hydrolysis to active carboxylic acids.

Synthetic Methodologies :

  • Sulfanyl group introduction in the target compound likely employs Cs₂CO₃-mediated thioetherification (analogous to ), while amide bond formation may use EDC/DMAP coupling (as in ).
  • Purification via flash chromatography (e.g., CH₂Cl₂/MeOH gradients ) is standard for such polar intermediates.

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